2-[(fluorosulfonyl)oxy]-Benzaldehyde
Description
2-[(Fluorosulfonyl)oxy]-Benzaldehyde is a synthetic benzaldehyde derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the ortho position of the benzaldehyde core. This group is highly electron-withdrawing, significantly altering the compound's electronic and steric properties compared to simpler benzaldehyde derivatives. The fluorosulfonyl moiety enhances the electrophilicity of the aldehyde group, making it reactive in nucleophilic addition and condensation reactions.
Properties
Molecular Formula |
C7H5FO4S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-formylbenzene |
InChI |
InChI=1S/C7H5FO4S/c8-13(10,11)12-7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
SUOCJDDQQKVIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
One common method is the reaction of benzaldehyde with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-[(Fluorosulfonyl)oxy]-Benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfone derivatives.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-[(Fluorosulfonyl)oxy]-Benzaldehyde has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-[(fluorosulfonyl)oxy]-Benzaldehyde involves its reactivity towards nucleophiles. The fluorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in target molecules. This property is particularly useful in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzaldehyde Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWG): The fluorosulfonyloxy group in 2-[(fluorosulfonyl)oxy]-Benzaldehyde is a stronger EWG than methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) groups found in other derivatives (e.g., 3-Benzyloxy-2-fluorobenzaldehyde ). This increases the aldehyde's electrophilicity, favoring reactions such as aldol condensations or imine formations.
- Steric Hindrance: Bulky substituents like benzyloxy (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde ) reduce reactivity at the ortho position, whereas the fluorosulfonyloxy group, though polar, may impose moderate steric effects.
Physicochemical Properties
- Polarity and Solubility: The fluorosulfonyloxy group enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives like 4-chloro-2-fluoro-3-methoxybenzaldehyde .
- Thermal Stability: Sulfonyl-containing compounds (e.g., Benzoic acid, 2-[(phenylsulfonyl)oxy] ) often exhibit higher thermal stability, suggesting similar behavior for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
